Cas no 60828-38-8 (Ru(phen)(bpy)2(PF6)2)

Ru(phen)(bpy)2(PF6)2 structure
Ru(phen)(bpy)2(PF6)2 structure
商品名:Ru(phen)(bpy)2(PF6)2
CAS番号:60828-38-8
MF:
メガワット:
CID:4654397

Ru(phen)(bpy)2(PF6)2 化学的及び物理的性質

名前と識別子

    • Ru(phen)(bpy)2(PF6)2

Ru(phen)(bpy)2(PF6)2 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1207364-250mg
Bis(2,2'-bipyridine)(1,10-phenanthroline)ruthenium(2+) bis[hexafluorophosphate(1-)]
60828-38-8 97%
250mg
$1387.0 2025-02-25
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPR-14-50mg
Ru(phen)(bpy)2(PF6)2
60828-38-8 >95.00%
50mg
¥1800.0 2023-09-19
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPR-14-100mg
Ru(phen)(bpy)2(PF6)2
60828-38-8 >95.00%
100mg
¥3000.0 2023-09-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01149345-250mg
Bis(2,2'-bipyridine)(1,10-phenanthroline)ruthenium(2+) bis[hexafluorophosphate(1-)]
60828-38-8 97%
250mg
¥10000.0 2024-04-18
Ambeed
A1207364-100mg
Ru(phen)(bpy)2(PF6)2
60828-38-8 97%
100mg
$973.0 2023-06-16
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPR-14-250mg
Ru(phen)(bpy)2(PF6)2
60828-38-8 >95.00%
250mg
¥4800.0 2023-09-19
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01149345-100mg
Ru(phen)(bpy)2(PF6)2
60828-38-8 97%
100mg
¥6666.0 2023-09-02

Ru(phen)(bpy)2(PF6)2 関連文献

Ru(phen)(bpy)2(PF6)2に関する追加情報

Recent Advances in the Application of Ru(phen)(bpy)2(PF6)2 (CAS: 60828-38-8) in Chemical Biology and Medicine

The ruthenium(II) complex Ru(phen)(bpy)2(PF6)2 (CAS: 60828-38-8) has garnered significant attention in recent years due to its versatile applications in chemical biology and medicine. This compound, characterized by its polypyridyl ligands, exhibits unique photophysical and electrochemical properties, making it a promising candidate for various biomedical applications. Recent studies have focused on its role in photodynamic therapy (PDT), bioimaging, and as a potential anticancer agent. This research brief synthesizes the latest findings on Ru(phen)(bpy)2(PF6)2, highlighting its mechanisms of action, therapeutic potential, and future research directions.

One of the most notable advancements in the application of Ru(phen)(bpy)2(PF6)2 is its use in photodynamic therapy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this ruthenium complex can generate reactive oxygen species (ROS) upon photoactivation, leading to selective cytotoxicity in cancer cells. The study utilized in vitro models of breast cancer (MCF-7 cells) and showed a significant reduction in cell viability upon exposure to blue light (450 nm). The researchers attributed this effect to the complex's ability to intercalate with DNA and induce oxidative damage, suggesting its potential as a photosensitizer in PDT.

In addition to its therapeutic applications, Ru(phen)(bpy)2(PF6)2 has been explored as a luminescent probe for bioimaging. A recent publication in Chemical Communications (2024) reported the development of a Ru(phen)(bpy)2(PF6)2-based probe for real-time monitoring of cellular redox states. The probe exhibited strong two-photon absorption and emitted in the near-infrared region, making it suitable for deep-tissue imaging. The study successfully applied the probe to visualize redox dynamics in live zebrafish embryos, providing insights into oxidative stress-related diseases. This breakthrough underscores the compound's utility in advanced imaging techniques.

Further investigations into the molecular mechanisms of Ru(phen)(bpy)2(PF6)2 have revealed its interaction with key cellular targets. A 2023 study in ACS Chemical Biology identified that the complex selectively binds to G-quadruplex DNA structures, which are prevalent in oncogene promoters. This binding event was shown to inhibit telomerase activity and disrupt cancer cell proliferation. The study employed spectroscopic techniques (e.g., circular dichroism and fluorescence titration) and molecular docking simulations to elucidate the binding mode, providing a structural basis for its anticancer activity.

Despite these promising findings, challenges remain in the clinical translation of Ru(phen)(bpy)2(PF6)2. Issues such as aqueous solubility, biodistribution, and potential off-target effects need to be addressed. Recent efforts have focused on nanoparticle-based delivery systems to enhance the compound's bioavailability. For instance, a 2024 study in Biomaterials Science demonstrated that encapsulating Ru(phen)(bpy)2(PF6)2 in polymeric nanoparticles improved its tumor accumulation and reduced systemic toxicity in murine models. These advancements highlight the ongoing efforts to optimize the compound for therapeutic use.

In conclusion, Ru(phen)(bpy)2(PF6)2 (CAS: 60828-38-8) represents a multifaceted tool in chemical biology and medicine, with applications ranging from photodynamic therapy to bioimaging. Recent studies have deepened our understanding of its mechanisms and expanded its potential uses. Future research should focus on addressing translational challenges and exploring combination therapies to maximize its therapeutic efficacy. As the field progresses, this ruthenium complex is poised to play a pivotal role in the development of next-generation biomedical technologies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:60828-38-8)Ru(phen)(bpy)2(PF6)2
A1042848
清らかである:99%
はかる:250mg
価格 ($):1248.0